5'-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine
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Overview
Description
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine is a modified nucleoside used primarily in the synthesis of DNA oligonucleotides. This compound is known for its role in protecting the exocyclic amine functions during the synthesis process, ensuring high coupling efficiency and high-quality oligonucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine involves the protection of the 5’-hydroxyl group of cytidine with a bis(4-methoxyphenyl)phenylmethyl (DMT) group. This protection is crucial for the stepwise synthesis of oligonucleotides. The reaction typically involves the use of phosphoramidite chemistry, where the 3’-hydroxyl group is activated with a phosphoramidite reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated synthesizers and high-throughput techniques allows for the efficient production of large quantities of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine .
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield deprotected nucleosides .
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of DNA oligonucleotides, which are essential for various molecular biology techniques.
Biology: The compound is used in the study of DNA-protein interactions and gene expression.
Medicine: It plays a role in the development of therapeutic oligonucleotides for the treatment of genetic disorders.
Industry: The compound is used in the production of synthetic DNA for various industrial applications
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine involves its role as a protecting group during DNA synthesis. The DMT group protects the 5’-hydroxyl group of cytidine, preventing unwanted side reactions. This protection is crucial for the stepwise addition of nucleotides during oligonucleotide synthesis. The DMT group is removed under acidic conditions, allowing the next nucleotide to be added .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]cytidine: This compound has a similar structure but with an acetyl group instead of a benzoyl group.
DMT-dC(bz) Phosphoramidite: This compound is another variant used in DNA synthesis, with a benzoyl group protecting the exocyclic amine function.
Uniqueness
5’-O-[Bis(4-methoxyphenyl)phenylmethyl]cytidine is unique due to its high coupling efficiency and the stability of the DMT protecting group. This makes it particularly useful in the synthesis of high-quality oligonucleotides .
Properties
IUPAC Name |
4-amino-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)33-17-16-25(31)32-29(33)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H2,31,32,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENBDLQORXVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)N)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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